An In-depth Technical Guide to the Michaelis-Arbuzov Reaction for the Synthesis of Dimethyl Methylphosphonate (DMMP)
An In-depth Technical Guide to the Michaelis-Arbuzov Reaction for the Synthesis of Dimethyl Methylphosphonate (DMMP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Michaelis-Arbuzov reaction, with a specific focus on its application in the synthesis of dimethyl methylphosphonate (B1257008) (DMMP). It details the reaction mechanism, provides a summary of quantitative data, outlines a detailed experimental protocol, and includes a visual representation of the reaction pathway.
Core Concepts: The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry, is a widely utilized method for the formation of a carbon-phosphorus bond.[1] Discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, this reaction involves the conversion of a trivalent phosphorus ester to a pentavalent phosphonate (B1237965).[1] Specifically, it is the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl alkylphosphonate.[2]
The synthesis of dimethyl methylphosphonate (DMMP) via the Michaelis-Arbuzov reaction typically involves the reaction of trimethyl phosphite with a methyl halide, such as methyl iodide.[3][4]
Reaction Mechanism
The Michaelis-Arbuzov reaction proceeds through a two-step S(_N)2 mechanism:
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Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide. This step results in the formation of a tetrahedral trialkoxyphosphonium halide intermediate.[1]
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Dealkylation: The halide anion, acting as a nucleophile, then attacks one of the alkoxy carbons of the phosphonium (B103445) intermediate. This leads to the cleavage of a carbon-oxygen bond and the formation of a stable pentavalent phosphonate and a new alkyl halide as a byproduct.[1]
This mechanism is supported by the observation of inversion of configuration at the carbon center attacked by the halide anion, which is characteristic of an S(_N)2 reaction.
Quantitative Data for DMMP Synthesis
The following table summarizes key quantitative data related to the synthesis and properties of dimethyl methylphosphonate.
| Parameter | Value | Reference |
| Reactants | Trimethyl phosphite, Methyl iodide | [3][4] |
| Product | Dimethyl methylphosphonate (DMMP) | [3] |
| CAS Number | 756-79-6 | [5] |
| Molecular Formula | C₃H₉O₃P | [6] |
| Molecular Weight | 124.08 g/mol | [6] |
| Boiling Point | 181 °C | [3] |
| Density | 1.145 g/mL at 25 °C | [3] |
| Typical Reaction Yield | 93-96% | [6][7] |
| Reported Purity | >99% | [7] |
| ¹H NMR (CDCl₃) | δ 1.48 (d, J=17.7 Hz, 3H, P-CH₃), 3.75 (d, J=10.9 Hz, 6H, O-CH₃) | [5] |
| ³¹P NMR (CDCl₃) | δ 31.5 ppm | [8] |
| IR Spectrum | Available on NIST WebBook | [9] |
| Mass Spectrum | Available on NIST WebBook | [9] |
Experimental Protocol for DMMP Synthesis
This protocol is adapted from a well-established procedure for a similar Michaelis-Arbuzov reaction published in Organic Syntheses.[2]
Materials:
-
Trimethyl phosphite (1.0 mol, 124.08 g, 110.1 mL)
-
Methyl iodide (1.0 mol, 141.94 g, 62.3 mL)
-
Round-bottom flask (500 mL) equipped with a reflux condenser and a dropping funnel
-
Heating mantle
-
Distillation apparatus (Vigreux column)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: Assemble a 500 mL round-bottom flask with a reflux condenser and a dropping funnel. Ensure all glassware is dry. The apparatus should be flushed with an inert gas (nitrogen or argon) to maintain an anhydrous and oxygen-free environment.
-
Initial Charge: Charge the round-bottom flask with methyl iodide (1.0 mol).
-
Addition of Trimethyl Phosphite: Place the trimethyl phosphite (1.0 mol) in the dropping funnel.
-
Initiation of Reaction: Add a small portion (approximately 10%) of the trimethyl phosphite to the methyl iodide at room temperature. Gently heat the mixture using a heating mantle. An exothermic reaction should commence.
-
Controlled Addition: Once the exothermic reaction begins, remove the heat source. Add the remaining trimethyl phosphite from the dropping funnel at a rate that maintains a gentle reflux. If the reaction subsides, gentle heating may be reapplied.
-
Completion of Reaction: After the addition of trimethyl phosphite is complete, heat the reaction mixture at reflux for an additional hour to ensure the reaction goes to completion.
-
Purification - Removal of Byproduct: Replace the reflux condenser with a distillation apparatus equipped with a Vigreux column. Distill the byproduct, methyl iodide, at atmospheric pressure.
-
Purification - Vacuum Distillation of Product: After the removal of the byproduct, distill the remaining crude product under reduced pressure. Collect the fraction corresponding to dimethyl methylphosphonate (boiling point approximately 90-92 °C at 0.095 MPa).[7]
-
Characterization: Characterize the purified product using spectroscopic methods (¹H NMR, ³¹P NMR, IR) and compare the data with the values reported in the literature to confirm its identity and purity.
Visualizing the Reaction Pathway
The following diagrams illustrate the overall Michaelis-Arbuzov reaction for DMMP synthesis and a detailed workflow of the experimental procedure.
Caption: The Michaelis-Arbuzov reaction mechanism for DMMP synthesis.
Caption: Experimental workflow for the synthesis of DMMP.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Dimethyl methylphosphonate - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Dimethyl methylphosphonate(756-79-6) 1H NMR spectrum [chemicalbook.com]
- 6. Dimethyl methylphosphonate synthesis - chemicalbook [chemicalbook.com]
- 7. CN102964382A - Method for synthesizing dimethyl methylphosphonate - Google Patents [patents.google.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Dimethyl methylphosphonate [webbook.nist.gov]
